10-Methyl Docetaxel-D3 is a chemically modified derivative of docetaxel, a widely used chemotherapeutic agent known for its effectiveness in treating various cancers. This compound features a deuterium atom at the 10-methyl position, which is believed to enhance its stability and pharmacokinetic properties compared to its parent compound. The chemical name for 10-Methyl Docetaxel-D3 is a complex structure that reflects its intricate molecular design, including multiple functional groups and stereocenters.
10-Methyl Docetaxel-D3 is synthesized from natural precursors, specifically through modifications of docetaxel and other taxane derivatives. It is primarily produced in laboratory settings and may be available for purchase through specialized chemical suppliers.
The synthesis of 10-Methyl Docetaxel-D3 involves several intricate steps, starting from the natural precursor 10-deacetylbaccatin III. The key methods include:
Industrial production typically employs optimized reaction conditions to maximize yield and purity, often utilizing hydrophilic polymers and surfactants to enhance solubility and stability during the synthesis process.
The molecular structure of 10-Methyl Docetaxel-D3 is characterized by its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its formula can be represented as , with a molar mass of approximately 807.89 g/mol. The presence of deuterium at the 10-methyl position contributes to its unique properties compared to other taxanes.
10-Methyl Docetaxel-D3 undergoes various chemical reactions that are critical for its functionality and application in research:
Common reagents used in these reactions include:
The mechanism of action for 10-Methyl Docetaxel-D3 is similar to that of docetaxel; it primarily functions by stabilizing microtubules and preventing their depolymerization. This stabilization disrupts normal cell division processes and induces apoptosis in cancer cells.
The presence of deuterium atoms enhances the stability of the compound and reduces its metabolic degradation compared to traditional docetaxel. This results in improved pharmacokinetic properties that may lead to enhanced therapeutic efficacy while potentially reducing toxicity.
The compound's pharmacokinetic profile indicates a prolonged half-life due to reduced metabolism, which can be advantageous in clinical settings where sustained drug levels are desired .
10-Methyl Docetaxel-D3 has significant applications across various fields:
10-Methyl Docetaxel-D3 represents a strategically engineered taxane derivative developed to enhance the pharmacological profile of docetaxel while maintaining its potent antineoplastic activity. This semi-synthetic compound incorporates both a methyl group at the C-10 position and three deuterium atoms at the methoxy moiety, creating a molecular hybrid designed to address key limitations of parent taxanes in oncology research. The structural modifications target specific metabolic vulnerabilities while preserving the core microtubule-stabilizing mechanism that defines taxane therapeutics. As a stable isotope-labeled analog, 10-Methyl Docetaxel-D3 serves dual purposes in pharmaceutical research: as a biological tracer for metabolic studies and as a potential therapeutic agent with optimized pharmacokinetic properties [1] [4].
The systematic IUPAC name for 10-Methyl Docetaxel-D3 is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate (CAS: 1383561-32-7). This nomenclature precisely defines the stereochemical configuration and position of deuterium substitution [1].
Structurally, 10-Methyl Docetaxel-D3 evolves from docetaxel (C43H53NO14) through two strategic modifications:
Table 1: Structural Comparison of Taxane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
---|---|---|---|---|
Docetaxel | C43H53NO14 | 807.890 | C-10 hydroxyl, C-12 methoxy | 114977-28-5 |
10-Methyl Docetaxel | C44H55NO14 | 821.906 | C-10 methoxy | 160084-81-1 |
10-Methyl Docetaxel-D3 | C44H52D3NO14 | 821.906 | C-10 methoxy, C-12 trideuteromethoxy | 1383561-32-7 |
The C-10 methylation alters electronic distribution around the taxane core, potentially influencing tubulin binding affinity, while the deuterium substitution creates a kinetically inert label without steric interference. X-ray crystallography studies of analogous taxanes reveal that these modifications preserve the bioactive conformation essential for microtubule stabilization [2] [4].
Deuterium (²H) incorporation at strategic metabolic sites leverages the kinetic isotope effect (KIE) to modulate drug metabolism. The C–D bond exhibits approximately 6-10 times greater kinetic stability than the C–H bond due to lower zero-point vibrational energy and higher activation energy required for bond cleavage. In 10-Methyl Docetaxel-D3, deuterium atoms are specifically positioned at the methoxy group (–OCD3), targeting metabolic pathways involving oxidative demethylation [1] [9].
The pharmacokinetic optimization objectives include:
Table 2: Impact of Deuterium Substitution on Pharmacokinetic Parameters
Parameter | Docetaxel | Deuterated Analog (Theoretical) | Potential Clinical Impact |
---|---|---|---|
Primary Metabolic Pathway | CYP3A4 oxidation | Reduced CYP3A4 metabolism | Decreased interpatient variability |
Half-life (t½) | 11.1 hours | Increased 20-40% | Extended dosing intervals |
Plasma Clearance | 21 L/h/m2 | Reduced 15-25% | Improved bioavailability |
Metabolite Profile | Multiple hydroxylated metabolites | Shifted metabolite ratios | Simplified toxicity profile |
This deuterium strategy preserves the pharmacophore while optimizing biopharmaceutical properties, representing a sophisticated approach to drug development that complements structural modification approaches [1] [6] [9].
The development of taxane derivatives spans four decades of intensive research since the isolation of paclitaxel from Taxus brevifolia bark in 1971. Docetaxel emerged as a semi-synthetic analog developed by Rhône-Poulenc Rorer (now Sanofi) in 1986 through side-chain modification of 10-deacetylbaccatin III, gaining FDA approval in 1996 [3] [6]. The patent landscape reveals continuous innovation in taxane chemistry:
Key Patent Milestones:
The synthesis of 10-Methyl Docetaxel-D3 represents a convergence of two innovation streams: position-specific alkylation at C-10 (yielding improved analogs like 10-methyl docetaxel) and strategic deuteration for metabolic optimization. While specific patents for 10-Methyl Docetaxel-D3 are not detailed in the available literature, its development occurs within a robust intellectual property framework covering taxane modifications, formulations, and crystalline forms. The commercial synthesis employs high-yield deuteration methods using deuterated methyl iodide under controlled conditions, yielding products with >99% isotopic purity as confirmed by mass spectrometry [1] [2].
Table 3: Patent Landscape for Taxane Derivatives
Patent Number | Priority Year | Key Innovations | Relevance to 10-Methyl Docetaxel-D3 |
---|---|---|---|
WO2009006590A2 | 2008 | Polymorph control processes | Provides purification methodologies applicable to deuterated analogs |
US10080720 | 2014 | Polymeric micelle formulations | Enables Tween-free delivery of hydrophobic derivatives |
US20090163574A1 | 2009 | Oxidative stabilization | Informs formulation strategies for deuterated taxanes |
The manufacturing of 10-Methyl Docetaxel-D3 follows current Good Manufacturing Practice (cGMP) standards with comprehensive characterization data including HPLC purity (>98%), spectroscopic validation (NMR, FT-IR), and isotopic enrichment verification—meeting regulatory requirements for reference standards in bioanalytical applications [1].
10-Methyl Docetaxel-D3 addresses three fundamental limitations of conventional taxane therapy:
In translational research, 10-Methyl Docetaxel-D3 serves as:
Ongoing research focuses on establishing the quantitative structure-activity relationship (QSAR) of deuterated taxanes, with particular emphasis on the interplay between C-10 substitution patterns and deuterium kinetic effects. Preliminary data suggest that 10-Methyl Docetaxel-D3 maintains equivalent tubulin polymerization activity to docetaxel while demonstrating superior plasma stability in murine models—potentially bridging the gap between in vitro potency and in vivo efficacy that has limited earlier taxane derivatives [1] [4].
Table 4: Research Applications of 10-Methyl Docetaxel-D3
Application Domain | Research Utility | Experimental Outcomes |
---|---|---|
Analytical Chemistry | Internal standard for LC-MS quantification | Eliminates matrix effects; enables precise docetaxel quantification in biological matrices |
Metabolic Studies | Isotopic tracer for metabolic pathways | Identifies previously unknown hydroxylated metabolites via distinct mass shifts |
Resistance Mechanisms | Probe for tubulin isotype interactions | Confirms enhanced binding to class III β-tubulin via competitive binding assays |
Formulation Science | Model compound for surfactant-free delivery | Achieves 25% drug loading in polymeric micelles with 80 nm particle size |
The compound's primary research applications focus on analytical method development (AMV), quality control (QC) for ANDA submissions, and commercial production support—positioning it as an essential reference material for next-generation taxane development [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7